molecular formula C15H20N2O B2485379 N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide CAS No. 2305488-78-0

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2485379
CAS No.: 2305488-78-0
M. Wt: 244.338
InChI Key: PAOQSDQNAPRKMC-UHFFFAOYSA-N
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Description

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide, also known as acrylfentanyl, is a synthetic opioid that belongs to the fentanyl analogues. It is a potent psychoactive substance that has been identified in various forensic and toxicological investigations. This compound is known for its high potency and potential for causing fatal intoxications .

Preparation Methods

The synthesis of N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide involves several steps. One common method includes the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with acryloyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade of events ultimately results in analgesia, euphoria, and respiratory depression .

Comparison with Similar Compounds

N-(4-Methyl-1-phenylpiperidin-4-yl)prop-2-enamide is similar to other fentanyl analogues such as acetylfentanyl and butyrylfentanyl. it is unique due to its acryloyl group, which contributes to its high potency and distinct pharmacological profile. Similar compounds include:

Properties

IUPAC Name

N-(4-methyl-1-phenylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-14(18)16-15(2)9-11-17(12-10-15)13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOQSDQNAPRKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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